Cas no 26829-80-1 (2,6-Dimethyl-3-fluoroanisole)

2,6-Dimethyl-3-fluoroanisole structure
2,6-Dimethyl-3-fluoroanisole structure
Product Name:2,6-Dimethyl-3-fluoroanisole
CAS No:26829-80-1
MF:C9H11FO
MW:154.181446313858
CID:5007513
PubChem ID:23235371
Update Time:2025-09-23

2,6-Dimethyl-3-fluoroanisole Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dimethyl-3-fluoroanisole
    • Inchi: 1S/C9H11FO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3
    • InChI Key: FXSRHFOKZYBKPI-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C(=C1C)OC

Computed Properties

  • Exact Mass: 154.079393132g/mol
  • Monoisotopic Mass: 154.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 9.2

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Additional information on 2,6-Dimethyl-3-fluoroanisole

2,6-Dimethyl-3-fluoroanisole (CAS No. 26829-80-1): Properties, Applications, and Market Insights

2,6-Dimethyl-3-fluoroanisole (CAS No. 26829-80-1) is a fluorinated aromatic ether compound with significant industrial and research applications. This specialized chemical is increasingly gaining attention due to its unique structural features and versatile utility in organic synthesis, pharmaceuticals, and material science. The compound's molecular formula is C9H11FO, and it belongs to the class of fluoroanisole derivatives, which are known for their electron-withdrawing properties and stability under various reaction conditions.

The growing interest in fluorinated organic compounds has positioned 2,6-dimethyl-3-fluoroanisole as a valuable building block in modern chemistry. Researchers are particularly interested in how the fluoro and methoxy groups influence the compound's reactivity, making it useful for designing advanced materials and bioactive molecules. Recent studies highlight its potential in developing novel agrochemicals and pharmaceutical intermediates, aligning with current trends in sustainable chemistry and green synthesis.

From a structural perspective, 2,6-dimethyl-3-fluoroanisole features a benzene ring substituted with two methyl groups at the 2 and 6 positions, a fluorine atom at the 3 position, and a methoxy group at the 1 position. This arrangement contributes to its distinct electronic and steric properties, which are crucial for applications in catalysis and molecular design. The compound's melting point ranges between 30-35°C, and it typically appears as a colorless to pale yellow liquid at room temperature, with moderate solubility in common organic solvents.

In the pharmaceutical industry, 2,6-dimethyl-3-fluoroanisole serves as a key precursor for synthesizing various drug candidates. Its fluorinated aromatic structure is particularly valuable in medicinal chemistry, where fluorine incorporation often enhances metabolic stability and bioavailability. Recent patent literature reveals its use in developing CNS-active compounds and anti-inflammatory agents, addressing current healthcare challenges such as neurological disorders and chronic inflammation.

The compound's applications extend to material science, where it contributes to the development of advanced polymers and liquid crystals. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups makes 2,6-dimethyl-3-fluoroanisole an interesting monomer for creating materials with tailored electronic properties. Researchers are exploring its potential in organic electronics, particularly for components requiring precise control over charge transport characteristics.

Market analysis indicates steady growth in demand for fluorinated aromatic compounds, with 2,6-dimethyl-3-fluoroanisole being no exception. The global push for specialty chemicals in pharmaceutical and material applications drives this trend. Manufacturers are responding by optimizing synthesis routes to improve yield and purity, with particular focus on green chemistry principles to reduce environmental impact. Current production methods typically involve electrophilic aromatic substitution or cross-coupling reactions, with ongoing research into more efficient catalytic systems.

Quality control for 2,6-dimethyl-3-fluoroanisole involves rigorous analytical techniques including GC-MS, HPLC, and NMR spectroscopy. The compound's purity is critical for its applications, with pharmaceutical-grade material typically requiring ≥98% purity. Storage recommendations include protection from light and moisture, preferably under inert atmosphere to maintain stability over extended periods.

From a regulatory standpoint, 2,6-dimethyl-3-fluoroanisole is generally regarded as safe for industrial use when proper handling procedures are followed. Safety data sheets recommend standard laboratory precautions, including the use of personal protective equipment and adequate ventilation. The compound's environmental fate and toxicity profile are subjects of ongoing research, particularly regarding its biodegradation pathways and ecotoxicological effects.

Recent scientific literature highlights innovative applications of 2,6-dimethyl-3-fluoroanisole in asymmetric synthesis and chiral auxiliaries. Its structural features make it suitable for creating stereochemically complex molecules, addressing the pharmaceutical industry's need for enantiomerically pure compounds. Additionally, the compound shows promise in metal-organic frameworks (MOFs) development, where its aromaticity and substituent pattern can influence pore structure and adsorption properties.

The future outlook for 2,6-dimethyl-3-fluoroanisole appears promising, with potential expansions into energy storage materials and catalysis. As industries continue to seek fluorinated building blocks with specific substitution patterns, this compound's market position is expected to strengthen. Ongoing research into its structure-activity relationships and derivatization potential will likely uncover new applications in emerging technological fields.

For researchers and industrial users seeking high-purity 2,6-dimethyl-3-fluoroanisole, several specialty chemical suppliers offer the compound in various quantities. Procurement considerations should include verification of analytical certificates, batch-to-batch consistency, and supplier reliability. Custom synthesis options are also available for those requiring specific isotopic labeling or derivative forms of this versatile chemical building block.

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